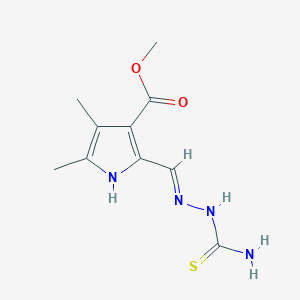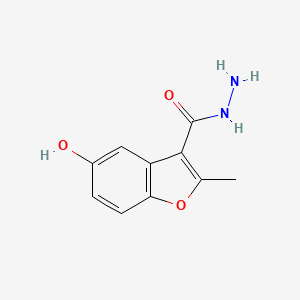![molecular formula C6H8N2OS B12871970 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde](/img/structure/B12871970.png)
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde typically involves the annulation of the pyrazole ring to the thiazole ring. One common method includes the reaction of pyrazole derivatives with thioamide compounds under specific conditions . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the formation of the fused ring system .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolo[1,5-c]thiazole derivatives.
Applications De Recherche Scientifique
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt critical biological pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-d]thiazoles: These compounds also feature a fused pyrazole-thiazole ring system and exhibit similar biological activities.
Pyrazolo[4,3-d]thiazoles: Another class of compounds with a fused ring system, known for their potential as anticancer agents.
1,3,4-thiadiazoles: These compounds have a different ring structure but share similar applications in medicinal chemistry.
Uniqueness
1,3A,4,6-tetrahydropyrazolo[1,5-c]thiazole-2-carbaldehyde is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry.
Propriétés
Formule moléculaire |
C6H8N2OS |
|---|---|
Poids moléculaire |
156.21 g/mol |
Nom IUPAC |
1,3a,4,6-tetrahydropyrazolo[1,5-c][1,3]thiazole-2-carbaldehyde |
InChI |
InChI=1S/C6H8N2OS/c9-2-5-1-6-3-10-4-8(6)7-5/h1-2,6-7H,3-4H2 |
Clé InChI |
FTFHUVFWZNOAJT-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=C(NN2CS1)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3,5-Bis(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12871897.png)





![2-(Difluoromethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12871947.png)
![6-(Carboxymethyl)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12871950.png)

![2-Chloro-1-(2-ethylbenzo[d]oxazol-4-yl)ethanone](/img/structure/B12871974.png)



